



## Addressing poor oral bioavailability of PF-06446846 in animal models

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Compound of Interest

Compound Name: PF-06446846 hydrochloride

Cat. No.: B15615834

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# Technical Support Center: PF-06446846 Oral Bioavailability

Welcome to the technical support center for researchers, scientists, and drug development professionals working with PF-06446846. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor oral bioavailability of PF-06446846 in animal models.

## **Frequently Asked Questions (FAQs)**

Q1: What is PF-06446846 and why is its oral bioavailability a concern?

PF-06446846 is an experimental small molecule that acts as a selective inhibitor of the translation of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). By inhibiting PCSK9 production, PF-06446846 can increase the number of low-density lipoprotein (LDL) receptors on the surface of liver cells, leading to lower levels of LDL cholesterol in the blood.[1] While it has shown efficacy in reducing plasma PCSK9 and total cholesterol in rats following oral administration, achieving consistent and optimal oral bioavailability can be challenging.[1][2] Poor oral bioavailability can lead to high variability in experimental results and may require higher doses, which can increase the risk of off-target effects.

Q2: What are the potential primary causes of poor oral bioavailability for a compound like PF-06446846?



Several factors can contribute to the poor oral bioavailability of a drug candidate:

- Low Aqueous Solubility: The compound may not dissolve well in the gastrointestinal fluids,
   which is a prerequisite for absorption.
- Poor Membrane Permeability: The molecule may have difficulty crossing the intestinal epithelial barrier to enter the bloodstream.
- First-Pass Metabolism: The compound may be extensively metabolized in the intestine or the liver before it reaches systemic circulation, reducing the amount of active drug.
- Efflux by Transporters: The compound could be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively pump it back into the intestinal lumen.

Q3: How can I assess the oral bioavailability of PF-06446846 in my animal model?

To determine the oral bioavailability (F%), you need to perform a pharmacokinetic study comparing the plasma concentration of the drug over time after oral (PO) and intravenous (IV) administration. The absolute bioavailability is calculated using the following formula:

F(%) = (AUCPO / AUCIV) \* (DoseIV / DosePO) \* 100

Where AUC is the area under the plasma concentration-time curve.

## **Troubleshooting Guide**

## Issue: High variability or lower-than-expected efficacy of PF-06446846 in oral dosing studies.

This issue often points towards problems with oral bioavailability. The following steps can help you systematically investigate and address the problem.

Step 1: Characterize the Physicochemical Properties

A solid understanding of the compound's intrinsic properties is the first step in troubleshooting bioavailability issues.



- Solubility: Determine the aqueous solubility of PF-06446846 at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).
- Permeability: Assess the permeability of PF-06446846 using in vitro models such as the
   Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers.[3][4]

#### Step 2: Conduct In Vitro Metabolism Studies

These studies will help determine if first-pass metabolism is a significant barrier.

- Liver Microsomes: Incubate PF-06446846 with liver microsomes from the animal species you are using (e.g., rat, monkey) to assess its metabolic stability.[3][4]
- CYP450 Inhibition/Induction: Evaluate the potential of PF-06446846 to inhibit or induce major cytochrome P450 enzymes.

#### Step 3: Evaluate Formulation Strategies

If low solubility or permeability is identified as a key issue, consider these formulation approaches.

#### Solubilization:

- Co-solvents and Surfactants: Formulate PF-06446846 in a vehicle containing solubilityenhancing excipients like PEG300, Tween-80, or SBE-β-CD.[5]
- Amorphous Solid Dispersions: Create a solid dispersion of PF-06446846 in a polymer matrix to improve its dissolution rate.

#### • Permeation Enhancement:

- Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve both solubility and permeability.
- Nanoparticle Formulations: Reducing the particle size to the nanoscale can increase the surface area for dissolution and potentially improve absorption.



### **Data Presentation**

Table 1: Hypothetical Pharmacokinetic Parameters of PF-06446846 in Rats with Different Formulations

Formulati on	Dose (mg/kg)	Route	Cmax (ng/mL)	Tmax (h)	AUC0-t (ng*h/mL)	Bioavaila bility (F%)
Aqueous Suspensio n	50	PO	150	2.0	600	10
Solution in PEG400	50	РО	450	1.0	1800	30
Nanosuspe nsion	50	РО	900	0.5	3600	60
Solution	5	IV	1200	0.1	6000	100

This table presents hypothetical data for illustrative purposes.

## **Experimental Protocols**

Protocol 1: In Vivo Pharmacokinetic Study in Rats

- Animals: Use male Sprague-Dawley rats (8-10 weeks old).
- Groups:
  - Group 1: Intravenous (IV) administration of PF-06446846 solution (e.g., 5 mg/kg).
  - o Group 2: Oral (PO) gavage of PF-06446846 in a specific formulation (e.g., 50 mg/kg).
- Procedure:
  - Fast animals overnight with free access to water.
  - o Administer the compound.



- Collect blood samples (e.g., via tail vein) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
- Process blood to obtain plasma and store at -80°C until analysis.

#### Analysis:

- Quantify the concentration of PF-06446846 in plasma samples using a validated LC-MS/MS method.
- Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

#### Protocol 2: In Vitro Metabolic Stability in Liver Microsomes

 Materials: Pooled liver microsomes from the target species, NADPH regenerating system, PF-06446846.

#### Procedure:

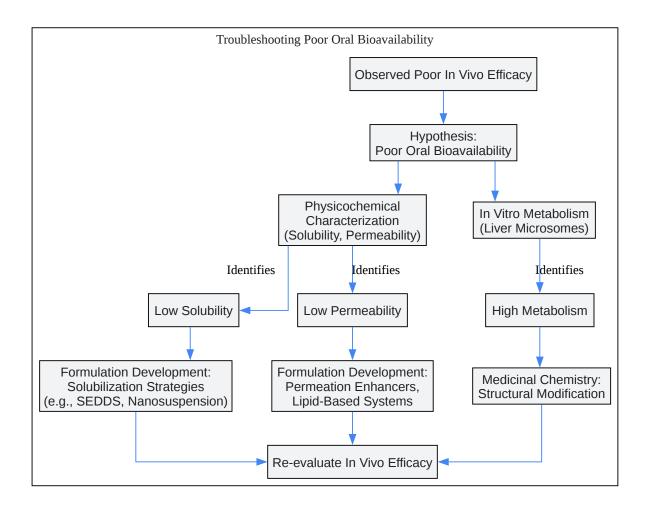
- Prepare an incubation mixture containing liver microsomes, buffer, and PF-06446846.
- Pre-warm the mixture at 37°C.
- Initiate the reaction by adding the NADPH regenerating system.
- Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes) and quench the reaction with a cold organic solvent (e.g., acetonitrile).
- Centrifuge to precipitate proteins.

#### Analysis:

- Analyze the supernatant for the remaining concentration of PF-06446846 by LC-MS/MS.
- Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

## **Visualizations**

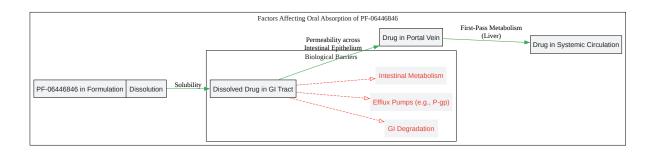




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Caption: A troubleshooting workflow for addressing the poor oral bioavailability of PF-06446846.





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Caption: Key physiological barriers impacting the oral bioavailability of PF-06446846.

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